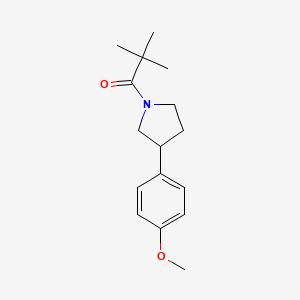![molecular formula C14H14BrN3O2 B2528857 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide CAS No. 1797878-16-0](/img/structure/B2528857.png)
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide, also known as BFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA is a heterocyclic compound that contains a formamide group, a cyano group, and a cyclopropyl group.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. This compound is also relatively stable, which makes it easy to store and handle in the laboratory. However, one of the main limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the precise mechanism of action of this compound, which may lead to the development of more effective anticancer drugs. Additionally, the potential applications of this compound in the treatment of inflammatory diseases and other conditions should be further explored.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide involves the reaction between 4-bromobenzoyl chloride and cyclopropylamine to form 4-bromobenzoylcyclopropylamine. The reaction between 4-bromobenzoylcyclopropylamine and potassium cyanide in the presence of copper(I) iodide results in the formation of this compound. The yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide has been extensively studied for its potential applications in various scientific fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. This compound has also been studied for its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
4-bromo-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-11-5-3-10(4-6-11)14(20)17-8-13(19)18-12(7-16)9-1-2-9/h3-6,9,12H,1-2,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMIUUZXIHTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
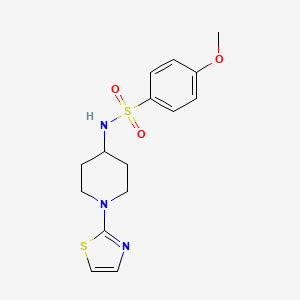
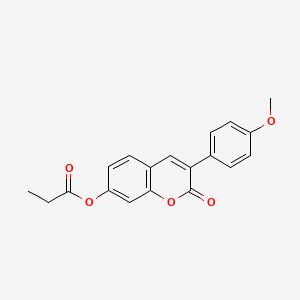
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

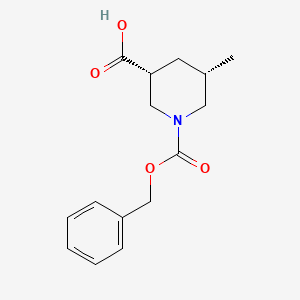
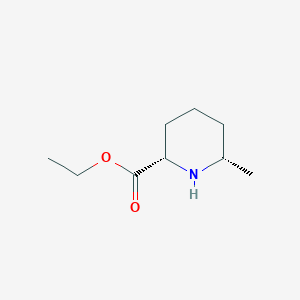
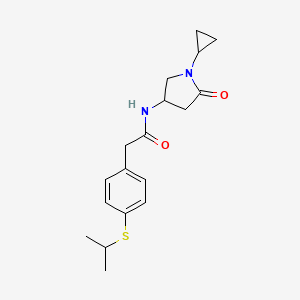
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
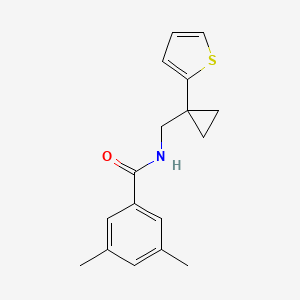
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
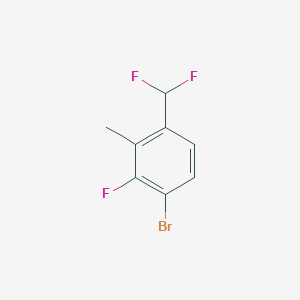
![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)
